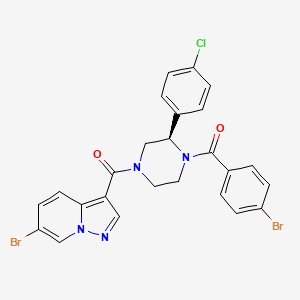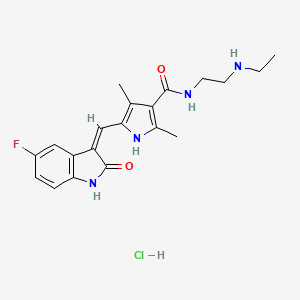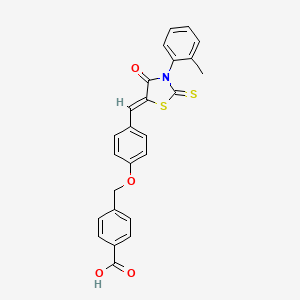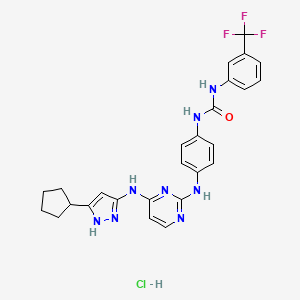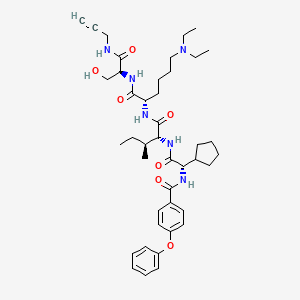
SW2_110A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SW2_110A is a cell-permeable, selective inhibitor of the chromobox homolog protein CBX8. It binds to the N-terminal chromodomain of CBX8 with a dissociation constant (Kd) of 800 nM. This compound is particularly notable for its high selectivity, being five times more selective for CBX8 than other CBX enantiomers .
Preparation Methods
The synthetic routes and reaction conditions for SW2_110A are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of amide bonds and the incorporation of various functional groups to achieve the desired selectivity and permeability . Industrial production methods are likely to involve similar synthetic routes but optimized for scale, yield, and purity.
Chemical Reactions Analysis
SW2_110A undergoes several types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Amide Bond Formation: This is a key reaction in the synthesis of this compound, involving reagents such as carbodiimides and amines.
The major products formed from these reactions are intermediates that eventually lead to the final compound, this compound.
Scientific Research Applications
SW2_110A has a wide range of scientific research applications:
Chemistry: It is used as a selective inhibitor in studies involving chromobox proteins, particularly CBX8.
Biology: this compound is used to study the role of CBX8 in chromatin association and gene expression.
Mechanism of Action
SW2_110A exerts its effects by selectively inhibiting the chromodomain of CBX8. This inhibition prevents CBX8 from associating with chromatin, thereby affecting the expression of target genes such as HOXA9. The molecular targets involved include the N-terminal chromodomain of CBX8, and the pathways affected are those related to chromatin remodeling and gene expression .
Comparison with Similar Compounds
SW2_110A is unique in its high selectivity for CBX8. Similar compounds include:
Tazemetostat: An EZH2 inhibitor with antitumor activity.
PRMT5-IN-25: A potent inhibitor of PRMT5 with antiproliferative properties.
MS8511 HCl: A selective inhibitor of G9a/GLP with anticancer activity.
Compared to these compounds, this compound stands out for its specific inhibition of CBX8, making it a valuable tool for studying the unique roles of this protein in various biological processes .
Properties
IUPAC Name |
N-[(1S)-1-cyclopentyl-2-[[(2R,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-3-hydroxy-1-oxo-1-(prop-2-ynylamino)propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H60N6O7/c1-6-26-43-39(51)35(28-49)45-40(52)34(21-15-16-27-48(8-3)9-4)44-41(53)36(29(5)7-2)46-42(54)37(30-17-13-14-18-30)47-38(50)31-22-24-33(25-23-31)55-32-19-11-10-12-20-32/h1,10-12,19-20,22-25,29-30,34-37,49H,7-9,13-18,21,26-28H2,2-5H3,(H,43,51)(H,44,53)(H,45,52)(H,46,54)(H,47,50)/t29-,34-,35-,36+,37-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDLPSLAOJYDMT-GUKRFWIHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN(CC)CC)C(=O)NC(CO)C(=O)NCC#C)NC(=O)C(C1CCCC1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)N[C@@H](CCCCN(CC)CC)C(=O)N[C@@H](CO)C(=O)NCC#C)NC(=O)[C@H](C1CCCC1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H60N6O7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
761.0 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridin-3-ol](/img/structure/B8195853.png)

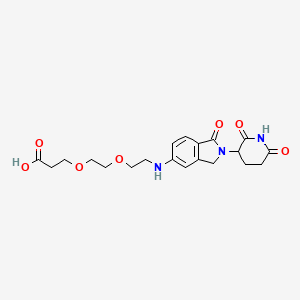

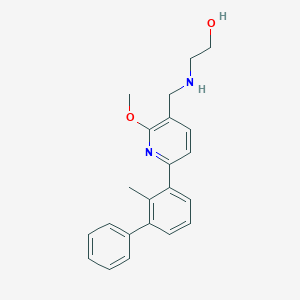
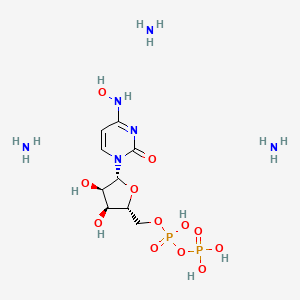
![N-[(2R)-4-(2-cyanopyrrol-1-yl)-1-(4-methylpiperidin-1-yl)-1-oxobutan-2-yl]-1H-indole-4-sulfonamide](/img/structure/B8195902.png)
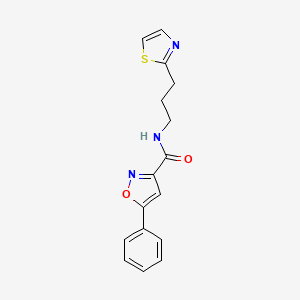
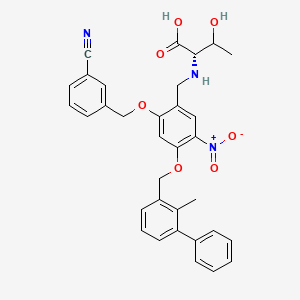
![(6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B8195912.png)
